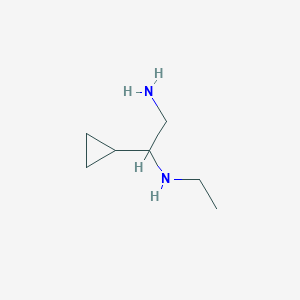
1-cyclopropyl-N-ethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-N-ethylethane-1,2-diamine is a compound that can be inferred to have a cyclopropyl group attached to an ethane-1,2-diamine moiety. While the specific compound is not directly discussed in the provided papers, we can draw parallels from similar compounds that have been studied. For instance, cyclopropyl-substituted ethylenes have been investigated for their reactivity with tetracyanoethylene (TCNE), leading to different types of cycloaddition reactions . Additionally, the synthesis and characterization of related compounds, such as N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, have been reported, which provides insights into the structural aspects of cyclohexane-1,2-diamine derivatives . Furthermore, the crystal packing and molecular interactions of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have been analyzed, highlighting the importance of C–H⋯N, C–H⋯π, and π⋯π interactions .
Synthesis Analysis
The synthesis of compounds related to 1-cyclopropyl-N-ethylethane-1,2-diamine involves the formation of Schiff bases, as seen in the preparation of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine . The process typically includes the reaction of diamines with aldehydes or ketones to form imine linkages. The synthesis is often followed by characterization techniques such as mass spectrometry (MS), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure of cyclohexane-1,2-diamine derivatives has been elucidated using X-ray crystallography, which provides detailed information about the stereochemistry and conformation of the compound. For example, the X-ray structure analysis of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine revealed the presence of an enantiopure trans isomer . Similarly, the molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have been studied, showing the effective conformation and symmetry of the compounds .
Chemical Reactions Analysis
The chemical reactivity of cyclopropyl-substituted ethylenes, which are structurally related to 1-cyclopropyl-N-ethylethane-1,2-diamine, has been explored in the context of cycloaddition reactions with TCNE. These reactions can lead to the formation of cyclobutane or vinylcyclopentane derivatives, depending on the reaction conditions and the nature of the substituents . The solvent polarity and temperature are critical factors that influence the outcome of these reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-cyclopropyl-N-ethylethane-1,2-diamine are not directly reported, we can infer from related studies that such compounds exhibit specific intermolecular interactions that affect their crystalline packing. For instance, C–H⋯N, C–H⋯π, and π⋯π interactions play a significant role in the crystal packing of cyclohexane-1,4-diamine derivatives . These interactions can influence the melting point, solubility, and stability of the compound. Additionally, the presence of a cyclopropyl group can impart strain to the molecule, potentially affecting its reactivity and physical properties.
科学的研究の応用
Metal-Catalyzed Cross-Couplings
The application of 1,2-diamine compounds in metal-catalyzed cross-couplings has been demonstrated to be effective for achieving alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes at room temperature. This methodology provides a novel approach for the formation of carbon-carbon bonds in organic synthesis, offering a versatile tool for constructing complex molecular architectures efficiently Saito & Fu, 2007.
Ethylene Precursor Studies
Research involving cyclopropane derivatives has explored their role as ethylene precursors in higher plants. One study identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, highlighting its significance in plant biochemistry and ethylene signaling pathways Hoffman, Yang, & McKeon, 1982.
Spectroscopic Analysis of Cyclopropanes
The electronic states and spectroscopic properties of cyclopropanes have been extensively studied, providing critical insights into their electronic structures and the effects of ring strain on molecular properties. These studies are foundational for understanding the chemical behavior of cyclopropanes and their derivatives in various reactions Basch, Robin, Kuebler, Baker, & Turner, 1969.
Fluorescence Sensors and Bioimaging
Water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-ethylenediamine and its analogs, have been developed for use as fluorescence sensors for Cu^2+ detection in water and living cells. These compounds offer a promising approach for environmental monitoring and biomedical imaging, showcasing the versatility of diamine derivatives in sensor technology Zhou et al., 2012.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-cyclopropyl-N-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-7(5-8)6-3-4-6/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILDWLXYXLNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CN)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-ethylethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
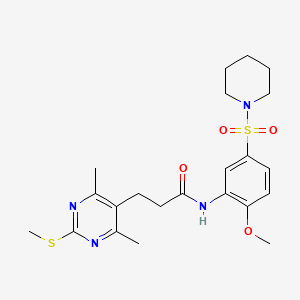
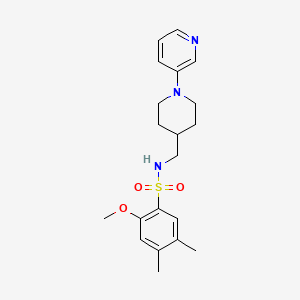
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
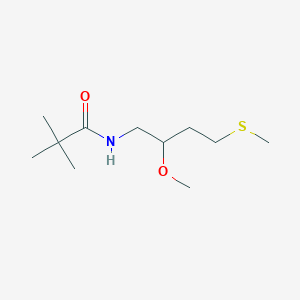
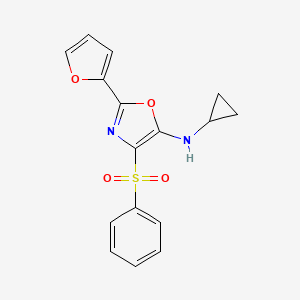
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
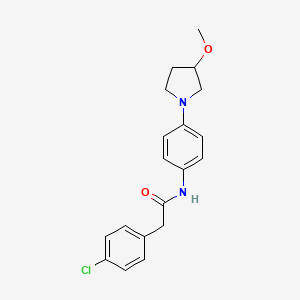
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)